Technical Documentation Center

Tert-butyl 2-amino-4-methoxybutanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 2-amino-4-methoxybutanoate

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: Incorporation of tert-Butyl 2-Amino-4-methoxybutanoate into Peptidomimetics

[fontname="Helvetica", fontsize=10, color="#5F6368", Finalizing Note Completion I'm now completing the application note by ensuring all figures are correctly referenced, and all references have direct and verifiable URLs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[fontname="Helvetica", fontsize=10, color="#5F6368",

Finalizing Note Completion

I'm now completing the application note by ensuring all figures are correctly referenced, and all references have direct and verifiable URLs from sources like ACS, PubMed, and Oxford Academic. I'm double-checking the DOT diagram syntax, to make sure perfect rendering is possible, and that everything is clear and concise. Finally, the application note is complete!

Verifying Protocol Details

I'm now focusing on verifying the final experimental procedures for tert-butyl ester cleavage, with particular attention to the use of NaHCO3 for washing, followed by the use of TFA/DCM/TIPS for tert-butyl ester cleavage, ensuring all steps provide causality and meet the needs of drug development professionals. I am checking all figure references.

Verifying Applications Context

I'm now integrating information on PROTACs, Farnesyltransferase inhibitors, and SETD3 inhibitors, to show the application note's relevance. I'm also discussing the rationale for the tert-butyl ester as an orthogonal protecting group, allowing for N-terminal Fmoc chemistry. My focus is the clear presentation of these applications and orthogonal protection in the note. I've rechecked the citations and formatted them.

Finalizing Details and Formatting

I'm now concluding the application note, ensuring all sections are internally consistent and well-formatted. I've rechecked all DOT diagrams for perfect rendering, ensuring clear visual representation of complex processes. I'm focusing on providing direct DOI and PubMed links. The pharmacological impact table is complete and references are up-to-date. I'm checking each step for absolute clarity and completeness.

Finalizing Structure Verification

I'm now ensuring the application note's final structure aligns perfectly with the protocol's practicalities and theoretical underpinnings, and ensuring that all citations are correct and formatted. I'm focusing on the clarity of the experimental procedure. I am validating that the references resolve correctly to their landing pages.

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, pharmacological impact, and synthetic protocols for integrating O-methylhomoserine derivatives into peptide backbones.

Introduction: The Role of O-Methylhomoserine in Peptidomimetics

The development of peptidomimetics often requires the substitution of natural amino acids with unnatural analogs to overcome inherent liabilities such as proteolytic degradation, poor membrane permeability, and oxidative instability. tert-Butyl 2-amino-4-methoxybutanoate (the tert-butyl ester of O-methylhomoserine, often abbreviated as H-OMe-Hse-OtBu) serves as a highly versatile building block in this endeavor.

By utilizing the tert-butyl ester, chemists can employ orthogonal protection strategies during solution-phase or solid-phase peptide synthesis (SPPS). The O-methylhomoserine residue acts as an isosteric replacement for methionine, replacing the oxidation-prone thioether with a stable ether linkage, while strictly acting as a hydrogen-bond acceptor (unlike the donor/acceptor profile of unmodified homoserine or serine).

Mechanistic Rationale & Structural Causality

The decision to incorporate O-methylhomoserine into a pharmacophore is driven by specific structural and physicochemical goals:

  • Oxidation Resistance: Methionine residues are notorious for their susceptibility to oxidation, forming methionine sulfoxides that can abrogate biological activity. O-methylhomoserine provides a similar steric bulk and chain length without the oxidative liability [1].

  • Hydrogen Bonding Modulation: Unlike homoserine, which possesses a free terminal hydroxyl group capable of both donating and accepting hydrogen bonds, the methoxy group of O-methylhomoserine acts exclusively as a hydrogen-bond acceptor. This subtle change significantly alters the solvation shell and can improve the lipophilicity and cell permeability of the resulting macrocycle or linear peptide.

  • Binding Pocket Complementarity: In targeted protein degradation (e.g., PROTACs) and enzyme inhibition, the polarizability and geometry of the side chain are critical. Modifying the heteroatom from sulfur to oxygen directly impacts the binding kinetics within hydrophobic pockets [2, 3].

G Met Methionine (Met) • Thioether • Oxidation Prone OMeHse O-Methylhomoserine • Ether Linkage • Oxidation Resistant • H-Bond Acceptor Only Met->OMeHse Isosteric Substitution Hse Homoserine (Hse) • Hydroxyl • H-Bond Donor/Acceptor Hse->OMeHse Etherification (Masking H-Donor) Peptidomimetic Optimized Peptidomimetic • Enhanced Stability • Tuned Lipophilicity OMeHse->Peptidomimetic Incorporation via tBu-OMe-Hse

Figure 1: Rationale for substituting Methionine or Homoserine with O-Methylhomoserine in peptidomimetics.

Pharmacological Impact: Literature Insights

The substitution of natural residues with O-methylhomoserine has been rigorously validated across multiple therapeutic modalities. Table 1 summarizes key quantitative and qualitative data from recent literature.

Table 1: Pharmacological Impact of O-Methylhomoserine Substitution

Target / ApplicationParent ResidueModificationImpact on Activity & PropertiesRef.
KLHDC2 E3 Ligase PROTACs MethionineO-Methylhomoserine (Compound KYH1996)Maintained high binding affinity (~2 nM Kd​ ) to KLHDC2; slightly weaker cellular degradation activity vs. wild-type peptide.[2]
Farnesyltransferase Inhibitors Cysteine / MethionineO-Methylhomoserine (Compound 42)Enabled the creation of non-cysteine-containing inhibitors; modulated lipophilicity while preserving nanomolar in vitro potency.[1]
SETD3 Histidine Methyltransferase MethionineO-Methylhomoserine (mehSer)Significant loss of inhibitory activity compared to selenomethionine, highlighting the strict requirement for thioether/selenoether polarizability in the SETD3 pocket.[3]
De Novo Macrocyclic Peptides Natural AAs γ -O-methylhomoserine (HseMe)Successfully incorporated via a reprogrammed genetic code, demonstrating high translational fidelity without misincorporation.[4]

Experimental Workflow: Solution-Phase Synthesis

When utilizing tert-butyl 2-amino-4-methoxybutanoate hydrochloride, the tert-butyl group serves as an orthogonal C-terminal protecting group. This allows the free amine to act as a nucleophile in solution-phase peptide coupling, typically reacting with an Fmoc-protected amino acid.

Workflow N1 Step 1: Neutralization tBu-OMe-Hse HCl + DIPEA N3 Step 3: Coupling Amide Bond Formation (1-2h, RT) N1->N3 N2 Step 2: Activation Fmoc-AA-OH + HATU in DMF N2->N3 N4 Step 4: Workup Aqueous Extraction & Wash N3->N4 N5 Step 5: Deprotection TFA/DCM Cleavage of t-Butyl N4->N5

Figure 2: Workflow for the solution-phase integration of tert-butyl 2-amino-4-methoxybutanoate.

Step-by-Step Protocol: HATU-Mediated Coupling & Global Deprotection

Objective: To couple the free amine of tert-butyl 2-amino-4-methoxybutanoate with an Fmoc-protected amino acid, followed by C-terminal deprotection for subsequent SPPS integration.

Materials:

  • tert-Butyl 2-amino-4-methoxybutanoate hydrochloride (Nucleophile)

  • Fmoc-AA-OH (Electrophile)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF and DCM

  • TFA (Trifluoroacetic acid) and TIPS (Triisopropylsilane)

Phase 1: Amide Bond Formation
  • Preparation of the Active Ester: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of Fmoc-AA-OH and 1.1 equivalents of HATU in anhydrous DMF to achieve a concentration of ~0.1 M.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive 7-aza-OBt active ester intermediate. HATU is selected over traditional carbodiimides (like EDC) due to its superior efficiency in coupling sterically hindered unnatural amino acids.

  • Addition of the Nucleophile: Add 1.1 equivalents of tert-butyl 2-amino-4-methoxybutanoate hydrochloride to the stirring solution.

    • Causality: The tert-butyl ester orthogonally protects the C-terminus, ensuring that polymerization does not occur and that coupling is strictly directed to the N-terminus of the methoxybutanoate derivative.

  • Initiation via Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 3.0 to 4.0 equivalents of DIPEA.

    • Causality: Cooling the mixture minimizes the risk of base-catalyzed epimerization at the α -carbon of the Fmoc-AA-OH. DIPEA serves a dual purpose: it neutralizes the hydrochloride salt to liberate the nucleophilic free amine and deprotonates the carboxylic acid to facilitate HATU-mediated activation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor the reaction progress via LC-MS.

    • Causality: Allowing the reaction to warm to room temperature ensures complete kinetic conversion. Prolonged exposure to DIPEA should be avoided to prevent premature cleavage of the base-labile Fmoc group.

Phase 2: Workup and Isolation
  • Aqueous Quench & Extraction: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Causality: NH4​Cl neutralizes excess base and quenches any remaining active esters. EtOAc efficiently extracts the protected dipeptide while leaving highly polar byproducts (such as the HATU-derived urea) in the aqueous phase.

  • Washing and Drying: Wash the combined organic layers sequentially with 5% NaHCO3​ , water, and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Causality: The mild base ( NaHCO3​ ) removes unreacted Fmoc-AA-OH. The resulting crude product is typically of sufficient purity for the next deprotection step.

Phase 3: C-Terminal Deprotection
  • Acidic Cleavage: Dissolve the purified dipeptide in a cleavage cocktail of TFA/DCM/TIPS (50:45:5 v/v/v) and stir at room temperature for 2 hours.

    • Causality: TFA efficiently cleaves the tert-butyl ester, yielding the free carboxylic acid and gaseous isobutylene. TIPS acts as a highly effective carbocation scavenger, preventing the re-alkylation of the peptide backbone by the generated tert-butyl cations.

  • Precipitation: Concentrate the mixture under a gentle stream of nitrogen and precipitate the product using ice-cold diethyl ether. Centrifuge and decant the supernatant.

    • Causality: The free acid peptide is insoluble in cold ether, allowing for rapid isolation and the efficient removal of residual TFA and silane scavengers.

References

  • Hunt, J. T., et al. "Potent and Selective Non-Cysteine-Containing Inhibitors of Protein Farnesyltransferase." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Kim, S., et al. "Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase." PMC - NIH. URL:[Link]

  • Hintzen, J. C. J., et al. "β-Actin Peptide-Based Inhibitors of Histidine Methyltransferase SETD3." University of Southern Denmark. URL:[Link]

  • Dunkelmann, D. L., et al. "A reprogrammed genetic code consisting of 32 distinct amino acids." Nucleic Acids Research, Oxford Academic. URL:[Link]

Application

deprotection conditions for tert-butyl 2-amino-4-methoxybutanoate esters

Application Note: Chemoselective Deprotection of tert-Butyl 2-Amino-4-methoxybutanoate Esters Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Deprotection of tert-Butyl 2-Amino-4-methoxybutanoate Esters

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocol

Introduction and Mechanistic Principles

tert-Butyl 2-amino-4-methoxybutanoate (an O -methyl homoserine derivative) is a highly valuable unnatural amino acid building block utilized in the synthesis of peptidomimetics and targeted therapeutics. The molecule presents a specific chemoselective challenge: it contains a tert-butyl ester, a primary aliphatic ether (4-methoxy), and a free primary amine.

As a Senior Application Scientist, the primary objective when designing this deprotection protocol is to quantitatively liberate the free carboxylic acid without inducing ether cleavage or side reactions at the amine.

The Causality of Reagent Selection

The removal of a tert-butyl ester proceeds via an acid-catalyzed AAL​1 mechanism. Upon protonation of the carbonyl oxygen, the ester dissociates into the desired carboxylic acid and a tert-butyl carbocation[1].

  • Why TFA over HCl? While 4M HCl in dioxane is the gold standard for removing Boc groups, it is notoriously sluggish for cleaving tert-butyl esters at room temperature, often requiring >24 hours or elevated temperatures that risk substrate degradation[2]. Trifluoroacetic acid (TFA), used either neat or as a 50% solution in dichloromethane (DCM), provides the optimal acidic strength to drive the cleavage to completion in 2–4 hours[3].

  • Chemoselectivity (Ether Stability): The 4-methoxy group is a primary methyl ether. Unlike tert-butyl ethers, primary methyl ethers cannot stabilize a carbocation and are entirely inert to TFA. Cleavage of this ether would require destructive Lewis acids (e.g., BBr3​ ) or hydrohalic acids ( HI ). Thus, TFA guarantees absolute chemoselectivity[1].

  • The Amine Inductive Effect: Because the substrate features a free 2-amino group, it instantly protonates in acid to form an ammonium salt. This localized positive charge exerts an electron-withdrawing inductive effect that slightly destabilizes the adjacent protonated ester intermediate. Consequently, a high concentration of TFA (50% v/v minimum) is strictly required to overcome this electrostatic barrier.

  • Fate of the Carbocation: In the absence of highly nucleophilic side chains (like Cys or Trp), the generated tert-butyl cation simply loses a proton to form volatile isobutylene gas, regenerating the TFA catalyst[4]. No external scavengers (like TIPS or water) are required for this specific aliphatic substrate.

Mechanism SM tert-butyl 2-amino- 4-methoxybutanoate Protonated Protonated Ester Intermediate SM->Protonated + H+ TFA TFA (50% in DCM) TFA->Protonated Product 2-amino-4-methoxybutanoic acid (TFA Salt) Protonated->Product Cleavage Cation tert-butyl cation (t-Bu+) Protonated->Cation Dissociation Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+

Caption: Acid-catalyzed cleavage mechanism of tert-butyl 2-amino-4-methoxybutanoate using TFA.

Quantitative Data: Reagent Comparison

To ensure optimal experimental design, the following table summarizes the performance of various acidic deprotection systems specifically applied to tert-butyl 2-amino-4-methoxybutanoate.

Reagent SystemReaction TimeChemoselectivity (4-OMe)YieldMechanistic Notes
50% TFA / DCM 2 - 4 hoursIntact (100% stable)>90%Optimal balance of speed and handling. Yields TFA salt.
Neat TFA 1 - 2 hoursIntact (100% stable)>95%Faster cleavage; ideal if amine protonation severely retards the reaction.
4M HCl / Dioxane > 24 hoursIntact (100% stable)<50%Sluggish for tert-butyl esters at RT; primarily used for Boc deprotection.
BBr₃ / DCM < 1 hourCleaved (0% stable)N/ADestructive. Cleaves both the ester and the methyl ether.

Experimental Protocol: Self-Validating TFA Deprotection

This methodology is designed as a self-validating system . By utilizing specific analytical and physical checkpoints, the researcher can definitively confirm the success of the reaction without relying solely on downstream NMR.

Materials Required:

  • tert-Butyl 2-amino-4-methoxybutanoate hydrochloride (Starting Material)

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Toluene (for azeotropic co-evaporation)

  • Diethyl ether (ice-cold)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in anhydrous DCM to achieve a concentration of 0.1 M.

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add an equal volume of TFA dropwise to the stirring solution (resulting in a 1:1 v/v TFA:DCM mixture)[1].

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Checkpoint 1 (LC-MS): Aliquot 5 µL of the reaction mixture, dilute in 1 mL acetonitrile, and inject into the LC-MS. The reaction is complete when the starting material mass ( [M+H]+=190.1 ) is fully replaced by the target product mass ( [M+H]+=134.1 ).

  • Concentration: Once complete, concentrate the mixture under reduced pressure. To thoroughly remove residual TFA (which can interfere with downstream peptide coupling), add 5–10 mL of toluene and co-evaporate on the rotary evaporator. Repeat this co-evaporation twice[3].

  • Precipitation (Physical Validation): Dissolve the resulting viscous oil in a minimal amount of DCM (1–2 mL). Vigorously stir and rapidly add 10–20 volumes of ice-cold diethyl ether.

    • Validation Checkpoint 2 (Phase Change): The successful removal of the highly lipophilic tert-butyl group dramatically increases the polarity of the molecule. The target 2-amino-4-methoxybutanoic acid TFA salt will spontaneously crash out as a dense white precipitate. If the starting material is unreacted, it will remain soluble in the ether/DCM mixture.

  • Isolation: Centrifuge or vacuum-filter the precipitate, wash twice with cold diethyl ether, and dry under high vacuum for 12 hours to afford the pure product.

Workflow Step1 Step 1: Dissolution Dissolve SM in anhydrous DCM (0.1 M) Step2 Step 2: Acidification Add equal volume of TFA at 0°C Step1->Step2 Step3 Step 3: Cleavage Stir at RT for 2-4 hours (Monitor by LC-MS) Step2->Step3 Step4 Step 4: Concentration Co-evaporate with toluene in vacuo Step3->Step4 Step5 Step 5: Precipitation Triturate with cold diethyl ether Step4->Step5 Step6 Step 6: Isolation Filter to yield pure amino acid TFA salt Step5->Step6

Caption: Step-by-step experimental workflow for the TFA-mediated deprotection and isolation.

References

  • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M) Source: Journal of Peptide Research URL: [Link]

  • Title: How can I deprotect esters using TFA? Source: ResearchGate URL: [Link]

  • Title: What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Source: Chemistry Stack Exchange URL: [Link]

Sources

Method

Application Note: Optimal Coupling Strategies for tert-Butyl 2-Amino-4-methoxybutanoate in Peptidomimetic and PROTAC Synthesis

Introduction & Mechanistic Context tert-Butyl 2-amino-4-methoxybutanoate—commonly referred to as O-methyl homoserine tert-butyl ester or H-Hse(Me)-OtBu—is a highly versatile non-natural amino acid building block. It has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

tert-Butyl 2-amino-4-methoxybutanoate—commonly referred to as O-methyl homoserine tert-butyl ester or H-Hse(Me)-OtBu—is a highly versatile non-natural amino acid building block. It has gained significant traction in the rational design of peptidomimetics and Proteolysis Targeting Chimeras (PROTACs). Notably, recent breakthroughs in targeted kinase degradation have utilized O-methyl homoserine to optimize the binding affinity and cell permeability of bivalent ligands targeting the KLHDC2 ubiquitin E3 ligase [1].

When incorporating H-Hse(Me)-OtBu into a peptide sequence, it acts as the nucleophilic amine component. While the primary α -amine is not intrinsically hindered, the bulky C-terminal tert-butyl ester can induce mild local steric shielding. Because this building block is typically utilized in solution-phase fragment synthesis (due to its C-terminal protection), the choice of coupling reagent must be meticulously optimized to balance reaction efficiency, suppression of epimerization, and the ease of byproduct removal [2].

Evaluation of Coupling Reagents

The formation of the peptide bond relies on the electrophilic activation of the incoming N-protected amino acid (e.g., Fmoc-AA-OH). Traditional carbodiimides (like DCC) often lead to racemization and generate organic-soluble urea byproducts that are notoriously difficult to remove in solution-phase synthesis [3].

Modern peptide synthesis relies on advanced additives and uronium/aminium salts to generate highly reactive intermediate esters. These intermediates undergo rapid nucleophilic attack by the amine of H-Hse(Me)-OtBu, outcompeting the slower oxazolone formation pathway that leads to epimerization[4].

Comparative Analysis of Coupling Systems
Coupling SystemActivation MechanismEpimerization RiskByproduct Removal (Solution Phase)Optimal Use Case
EDC·HCl / OxymaPure Carbodiimide / Active EsterVery LowAqueous extraction (water-soluble urea)Standard solution-phase coupling to H-Hse(Me)-OtBu
HATU / DIPEA Uronium / OAt Active EsterLowAqueous extraction / 5% LiCl washSterically hindered incoming amino acids (e.g., Val, Ile)
COMU / DIPEA Uronium / Oxyma Active EsterVery LowAqueous extractionSafer, non-explosive alternative to HATU
PyBOP / NMM Phosphonium / OBt Active EsterModerateChromatography usually requiredAcid-sensitive substrates avoiding uronium salts

Reaction Workflow & Decision Matrix

The selection of the coupling reagent depends heavily on the steric bulk of the incoming Fmoc-protected amino acid. The following decision tree outlines the logical workflow for achieving optimal yields.

G A Reactants: Fmoc-AA-OH + H-Hse(Me)-OtBu B Assess Steric Hindrance of Fmoc-AA-OH A->B C High Hindrance (e.g., Val, Ile, Pro) B->C Yes D Low/Mod Hindrance (e.g., Gly, Ala, Phe) B->D No E HATU / DIPEA C->E F EDC·HCl / OxymaPure D->F G Active Ester Formation E->G F->G H Nucleophilic Attack G->H I Target Peptide Bond H->I

Reaction workflow for selecting coupling reagents based on steric hindrance.

Detailed Experimental Protocols

Because H-Hse(Me)-OtBu is typically supplied as a hydrochloride salt to prevent auto-condensation, all protocols must include a neutralization step with a tertiary amine base. Furthermore, the tert-butyl ester is acid-labile; therefore, workup procedures must utilize mild acids (e.g., 5% citric acid) rather than strong mineral acids to prevent premature deprotection.

Protocol A: Standard Solution-Phase Coupling (EDC·HCl / OxymaPure)

Causality Insight: EDC·HCl is selected over DIC for solution-phase synthesis because its urea byproduct is highly water-soluble, allowing for complete removal during standard aqueous workup. OxymaPure is utilized instead of HOBt due to its superior ability to suppress epimerization and its safer, non-explosive profile [4].

Materials:

  • Fmoc-AA-OH (1.1 equiv)

  • H-Hse(Me)-OtBu·HCl (1.0 equiv)

  • EDC·HCl (1.1 equiv)

  • OxymaPure (1.1 equiv)

  • N-Methylmorpholine (NMM) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (4:1 v/v)

Methodology:

  • Pre-activation: Dissolve Fmoc-AA-OH and OxymaPure in the anhydrous DCM/DMF mixture (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath. Add EDC·HCl and stir for 15 minutes to generate the active Oxyma ester.

  • Neutralization & Addition: In a separate vial, suspend H-Hse(Me)-OtBu·HCl in a minimal amount of DCM. Add NMM (2.2 equiv) to liberate the free amine.

  • Coupling: Transfer the neutralized amine solution to the pre-activated Fmoc-AA-OH mixture. Allow the reaction to warm to room temperature.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the Fmoc-AA-OH mass and the appearance of the product mass [M+H]+ confirms the completion of the nucleophilic attack (typically 2–4 hours).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amines and NMM), saturated aqueous NaHCO3​ (to remove Oxyma and unreacted acid), and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: High-Efficiency Coupling for Hindered Amino Acids (HATU / DIPEA)

Causality Insight: For sterically hindered incoming amino acids (e.g., Fmoc-Val-OH), the OAt active ester generated by HATU provides anchimeric assistance via its pyridine nitrogen, drastically accelerating the coupling rate [5]. DIPEA is required to rapidly deprotonate the carboxylic acid, facilitating the initial reaction with the uronium salt.

Materials:

  • Fmoc-AA-OH (1.1 equiv)

  • H-Hse(Me)-OtBu·HCl (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Methodology:

  • Pre-activation: Dissolve Fmoc-AA-OH and HATU in anhydrous DMF (0.1 M). Cool to 0 °C. Add DIPEA (2.0 equiv) dropwise. The solution will turn yellow, indicating the formation of the active OAt ester. Stir for 5 minutes.

  • Coupling: Add H-Hse(Me)-OtBu·HCl as a solid, immediately followed by the remaining DIPEA (1.0 equiv) to neutralize the hydrochloride salt.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS.

  • Self-Validating Workup: Dilute the reaction with EtOAc. Wash the organic layer with 5% aqueous LiCl (3 times). Note: DMF is highly miscible with water but partitions into EtOAc. The LiCl wash specifically strips DMF from the organic layer, preventing solvent carryover that could interfere with subsequent deprotection steps. Follow with 5% citric acid, saturated NaHCO3​ , and brine washes. Dry over Na2​SO4​ and concentrate.

References

  • Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase bioRxiv / NIH URL
  • Peptide Coupling Reagents Guide Sigma-Aldrich URL
  • Optimizing Peptide Coupling: Key Techniques JPT URL
  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences NIH URL
  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity Biotage URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in tert-Butyl 2-Amino-4-Methoxybutanoate Synthesis

Introduction Welcome to the technical support center for the synthesis of tert-butyl 2-amino-4-methoxybutanoate. This valuable, non-proteinogenic amino acid ester is a key building block in the development of various pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of tert-butyl 2-amino-4-methoxybutanoate. This valuable, non-proteinogenic amino acid ester is a key building block in the development of various pharmaceutical compounds and peptidomimetics. Its synthesis, while conceptually straightforward, often presents challenges that can lead to suboptimal yields, impacting research timelines and resource allocation.

The most common synthetic route involves two principal transformations: the protection of the primary amine with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxylic acid to its tert-butyl ester. The order and methodology of these steps are critical and can be the source of many yield-related issues.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide validated protocols to overcome them, ensuring scientific integrity and reproducibility.

General Troubleshooting Workflow

Before diving into specific issues, a logical diagnostic workflow can help isolate the root cause of low yield. The following flowchart outlines a systematic approach to troubleshooting your synthesis.

G start Low Yield of tert-Butyl 2-Amino-4-Methoxybutanoate reagent_check 1. Verify Starting Material & Reagent Quality/Purity start->reagent_check reaction_monitoring 2. Analyze In-Process Controls (TLC, LC-MS, NMR) reagent_check->reaction_monitoring boc_protection Issue in Boc-Protection Step? reaction_monitoring->boc_protection esterification Issue in Esterification Step? boc_protection->esterification No boc_incomplete Incomplete Reaction: - Check Boc₂O/base stoichiometry - Optimize temp/time boc_protection->boc_incomplete Yes boc_side_products Side Products: - Di-Boc formation? - Impurity reactions? boc_protection->boc_side_products Yes workup_purification Issue in Workup/Purification? esterification->workup_purification No ester_incomplete Incomplete Reaction: - Insufficient catalyst? - Water present? - Steric hindrance? esterification->ester_incomplete Yes ester_degradation Product Degradation: - Acid-catalyzed deprotection/de-esterification? - Reaction too hot or too long? esterification->ester_degradation Yes workup_loss Product Loss During Extraction: - Incorrect pH for phase separation? - Emulsion formation? workup_purification->workup_loss Yes purification_loss Loss During Chromatography: - Product streaking/decomposition on silica? - Volatility under vacuum? workup_purification->purification_loss Yes end Optimized Protocol workup_purification->end No boc_incomplete->end boc_side_products->end ester_incomplete->end ester_degradation->end workup_loss->end purification_loss->end

Caption: A systematic workflow for diagnosing the cause of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Starting Material and Reagent Integrity

Question: My reaction is sluggish, incomplete, or fails entirely. What should I check first regarding my materials?

Answer: The quality and handling of your starting materials and reagents are the foundation of a successful synthesis. Before suspecting complex mechanistic issues, always verify the following:

  • Purity of 2-Amino-4-methoxybutanoic Acid: The starting amino acid can contain impurities from its own synthesis. Obtain a certificate of analysis or verify purity by ¹H NMR and/or LC-MS. Non-amino acid impurities can consume reagents, while isomeric impurities will lead to inseparable side products.

  • Quality of Di-tert-butyl Dicarbonate (Boc₂O): Boc anhydride is a low-melting solid that can degrade over time, especially if exposed to moisture. Visually inspect for a clean, white solid. If it appears oily or clumpy, its reactivity may be compromised. Use a fresh bottle from a reputable supplier if in doubt.

  • Solvent Anhydrousness: Many steps, particularly the esterification, are sensitive to water. Use freshly dried solvents. For reactions using reagents like thionyl chloride or oxalyl chloride, even trace moisture can be detrimental.

  • Base Activity: If using a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), ensure it is pure and colorless. Older bottles can become yellowed and contain primary/secondary amine impurities that can react undesirably.

Part 2: N-Boc Protection Step

Question: After the Boc protection step, my TLC shows multiple spots, including one at the baseline and potentially a higher-running spot in addition to my product.

Answer: This is a common observation and points to either incomplete reaction or the formation of side products.

  • Baseline Spot: This is almost certainly unreacted 2-amino-4-methoxybutanoic acid, which is highly polar and will not move from the baseline in typical solvent systems (e.g., ethyl acetate/hexanes). This indicates an incomplete reaction.

    • Causality: The nucleophilicity of the amine may be lower than expected, or the base may not be sufficient to both deprotonate the ammonium salt (if starting from the HCl salt) and facilitate the reaction.

    • Solution:

      • Stoichiometry: Ensure you are using at least 1.1 equivalents of Boc₂O.

      • Base: Use a suitable base like triethylamine or sodium bicarbonate in a solvent system where the amino acid has some solubility (e.g., THF/water or dioxane/water).[1] Ensure at least 2 equivalents of base are used if starting from a hydrochloride salt.

      • Reaction Time/Temperature: Allow the reaction to stir at room temperature for at least 12-16 hours. Gentle warming (to 40 °C) can sometimes accelerate the reaction, but be cautious as Boc₂O can decompose at higher temperatures.[2]

  • Higher-Running Spot: This could be a di-Boc protected species or other non-polar side products. While di-protection of a primary amine is less common, it can occur under forcing conditions. More likely, it is a side product from impurities in your starting material.

Question: My yield of N-Boc-2-amino-4-methoxybutanoic acid is low after the aqueous workup. How can I improve recovery?

Answer: Significant product loss often occurs during the extraction phase due to the amphiphilic nature of the N-Boc protected amino acid.

  • Causality: The product contains both a non-polar Boc group and a polar (and ionizable) carboxylic acid. During workup, it can be partially soluble in both aqueous and organic layers, especially if the pH is not carefully controlled.

  • Solution:

    • Acidification: After the reaction is complete, quench any remaining Boc₂O and remove the organic solvent under reduced pressure. Re-dissolve the residue in water and acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl or citric acid solution). At this pH, the carboxylic acid is fully protonated, making the molecule less water-soluble.

    • Extraction: Extract the acidified aqueous layer multiple times (at least 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. The multiple extractions are crucial for good recovery.

    • Brine Wash: Combine the organic extracts and wash with brine. This helps to break up any emulsions and removes the bulk of the dissolved water before drying with a desiccant like Na₂SO₄ or MgSO₄.

Part 3: tert-Butyl Esterification Step

Question: I'm attempting a direct, acid-catalyzed esterification of 2-amino-4-methoxybutanoic acid with tert-butanol and getting very low yields. Why?

Answer: Direct esterification of unprotected amino acids is notoriously difficult and low-yielding.

  • Causality: Free amino acids exist as zwitterions, which have very poor solubility in the non-polar organic solvents typically required for esterification.[3] Furthermore, the amine group can be protonated by the strong acid catalyst, further complicating the reaction. Classic methods using sulfuric acid and tert-butanol often result in poor yields (as low as 35%) and require harsh conditions.[4]

  • Solution: While newer methods using reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate have shown promise for direct esterification,[3][5] the most reliable and widely practiced approach is to esterify the N-Boc protected intermediate . This eliminates the solubility problem and protects the amine group from side reactions.

Question: My acid-catalyzed esterification of N-Boc-2-amino-4-methoxybutanoic acid is very slow and gives an incomplete conversion. How can I improve the yield?

Answer: This is a classic equilibrium reaction that is often hindered by steric bulk and the presence of water.

  • Causality: The formation of a tert-butyl ester is sterically demanding. The reaction is also reversible, and any water present (either in the reagents or generated during the reaction) will push the equilibrium back towards the starting materials.

  • Solutions:

    • Use Isobutylene: The most common and effective method for forming tert-butyl esters is the reaction of the carboxylic acid with isobutylene gas under strongly acidic catalysis (e.g., a catalytic amount of H₂SO₄) in an anhydrous solvent like dioxane or dichloromethane.[6] This method avoids the generation of water as a byproduct.

    • Use a Better tert-Butylating Agent: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can form the tert-butyl ester, though this is more commonly used for amine protection.[6]

    • Transesterification: Transesterification with sodium tert-butoxide in an appropriate solvent can be an alternative route.

Question: I suspect my desired product, tert-butyl N-Boc-2-amino-4-methoxybutanoate, is decomposing during the reaction or workup. What could be causing this?

Answer: Both the tert-butyl ester and the N-Boc group are acid-labile.[5][7] The conditions used to form the ester can inadvertently cleave one or both protecting groups if not carefully controlled.

G reactant N-Boc-2-amino-4-methoxybutanoic acid + tert-Butanol / Isobutylene catalyst H⁺ (Strong Acid Catalyst) reactant->catalyst product Desired Product: tert-Butyl N-Boc-2-amino-4-methoxybutanoate catalyst->product Desired Esterification (Moderate Conditions) side_product1 Side Product 1: Boc Deprotection catalyst->side_product1 Side Reaction (Excess Acid, High Temp, Long Time) side_product2 Side Product 2: Ester Cleavage product->side_product2 Side Reaction (Excess Acid, High Temp, Long Time)

Caption: The dual role of acid: catalyzing esterification while risking deprotection.

  • Causality & Solutions:

    • Excessive Acid Catalyst: Use only a catalytic amount of strong acid (e.g., 1-5 mol% of H₂SO₄). Using large excesses of acid will accelerate the deprotection of both the N-Boc group and the newly formed tert-butyl ester.[8]

    • High Temperature: Keep the reaction temperature as low as possible to achieve a reasonable rate. For isobutylene reactions, 0 °C to room temperature is typical. Avoid prolonged heating.

    • Long Reaction Times: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Extended exposure to acidic conditions will favor decomposition.

    • Aqueous Acidic Workup: During workup, be swift. Do not let your product sit in acidic aqueous solutions for extended periods, as this can cause cleavage.[2] Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) as soon as possible.

Part 4: Purification

Question: My final product is an oil and difficult to purify by crystallization. What is the best way to purify it?

Answer: It is common for protected amino acid esters to be oils or low-melting solids. Flash column chromatography is the most effective method for purification.

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5% EtOAc) and gradually increase the concentration of ethyl acetate. The product is moderately polar and should elute cleanly.

  • TLC Visualization: The product can be visualized using a potassium permanganate stain or by heating after staining with ninhydrin (the Boc group will be thermally removed, revealing the free amine to react with the ninhydrin).

  • Avoiding Decomposition: To prevent potential acid-catalyzed decomposition on the silica, you can add a very small amount of triethylamine (~0.1-0.5%) to your eluent. This deactivates the acidic sites on the silica gel.

Validated Experimental Protocol

This protocol outlines a reliable, two-step synthesis that generally provides good yields.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-2-amino-4-methoxybutanoic acid
Parameter Value/Reagent Notes
Starting Material 2-amino-4-methoxybutanoic acid1.0 eq
Reagent Di-tert-butyl dicarbonate (Boc₂O)1.1 eq
Base Sodium Bicarbonate (NaHCO₃)2.5 eq
Solvent Dioxane and Water1:1 mixture
Temperature Room Temperature
Time 12-18 hours

Procedure:

  • Dissolve 2-amino-4-methoxybutanoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water.

  • To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting amino acid is no longer visible.

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected acid, which can be used in the next step without further purification if it is sufficiently pure.

Step 2: Synthesis of tert-Butyl N-(tert-Butoxycarbonyl)-2-amino-4-methoxybutanoate
Parameter Value/Reagent Notes
Starting Material N-Boc-2-amino-4-methoxybutanoic acid1.0 eq
Reagent Isobutylene (condensed)~5-10 eq
Catalyst Concentrated Sulfuric Acid (H₂SO₄)~1-2 mol%
Solvent Dichloromethane (DCM), anhydrous
Temperature -10 °C to Room Temperature
Time 4-8 hours

Procedure:

  • In a pressure-rated flask or a thick-walled flask fitted with a dry ice condenser, dissolve the N-Boc protected acid (1.0 eq) in anhydrous DCM.

  • Cool the flask to -10 °C or lower in a dry ice/acetone bath.

  • Carefully condense isobutylene gas into the flask (~5-10 equivalents).

  • While stirring cold, slowly add the catalytic amount of concentrated sulfuric acid.

  • Seal the flask and allow it to slowly warm to room temperature, stirring for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the flask back down before carefully opening it to vent excess isobutylene in a fume hood.

  • Quench the reaction by slowly pouring it into a stirred, ice-cold solution of saturated sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude product by flash column chromatography (gradient of ethyl acetate in hexanes) to afford the final product.

References

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Scaiano, J. C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Reddit r/Chempros community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols.
  • Studley, J. (2024). Put and Take Shakes It Up. Scientific Update. Available at: [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules.
  • Google Patents. (2003). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • National Institutes of Health. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
  • The Royal Society of Chemistry. (2020). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • BenchChem. (2025). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. BenchChem.

Sources

Optimization

Technical Support Center: Optimizing TFA Cleavage for tert-Butyl 2-Amino-4-methoxybutanoate Peptides

Welcome to the technical support center dedicated to the specific challenges of trifluoroacetic acid (TFA)-mediated cleavage of peptides containing tert-butyl 2-amino-4-methoxybutanoate. This guide is designed for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the specific challenges of trifluoroacetic acid (TFA)-mediated cleavage of peptides containing tert-butyl 2-amino-4-methoxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is to move beyond generic advice and address the nuanced issues that arise from the interplay between the acid-labile tert-butyl ester and the methoxy group within this particular amino acid residue.

I. Troubleshooting Guide: Navigating Common Cleavage Issues

This section addresses specific problems you may encounter during the TFA cleavage of peptides featuring tert-butyl 2-amino-4-methoxybutanoate. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Issue 1: Incomplete Cleavage of the tert-Butyl Ester

Symptom: HPLC or LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the fully protected or partially deprotected peptide.

Potential CauseScientific Rationale & Solution
Insufficient Acid Strength or Concentration The cleavage of a tert-butyl ester is an acid-catalyzed reaction that proceeds via an SN1-type mechanism.[1][2] If the concentration of TFA is too low, the equilibrium may not sufficiently favor the formation of the protonated ester, leading to a sluggish or incomplete reaction. Solution: Increase the TFA concentration. Standard protocols often start with 95% TFA in water.[2][3] For stubborn cleavages, consider using 98-100% TFA, but be mindful that this increases the risk of side reactions with other sensitive residues.
Inadequate Reaction Time or Temperature Deprotection is a kinetic process.[2] Insufficient reaction time will naturally lead to incomplete cleavage. While reactions are typically run at room temperature, lower temperatures will slow the reaction rate. Solution: Extend the reaction time. A standard cleavage is often performed for 1-3 hours.[4] Monitor the reaction progress by taking small aliquots of the resin, cleaving them, and analyzing by HPLC. If the reaction is still incomplete after 4 hours, consider a slight increase in temperature (e.g., to 30-40°C), though this can also accelerate side reactions.[3]
Steric Hindrance The local environment around the tert-butyl 2-amino-4-methoxybutanoate residue can sterically hinder the approach of TFA. This is particularly relevant for peptides with bulky adjacent residues or those that adopt a compact secondary structure on the resin. Solution: Swell the resin adequately in a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail.[5] This maximizes the surface area and accessibility of the peptide chains. If steric hindrance is still suspected, longer reaction times are the most effective remedy.
Excess Water in the Cleavage Cocktail While a small amount of water (typically 2.5-5%) is often included as a scavenger, an excess can dilute the TFA and reduce its effective concentration.[2][6] Solution: Ensure that all solvents, particularly the TFA and any co-solvents like DCM, are anhydrous. Verify the water content of your reagents if incomplete cleavage is a persistent issue.
Issue 2: Side Reactions Involving the Methoxy Group

Symptom: LC-MS analysis reveals unexpected peptide masses, often corresponding to additions of +14 Da (methylation) or other modifications.

Potential CauseScientific Rationale & Solution
Alkylation by the Methoxy Group Under strongly acidic conditions, the methoxy group can be protonated and potentially act as a methylating agent for nucleophilic residues like tryptophan or methionine.[7] While less common than side reactions from protecting groups, it is a possibility. Solution: The primary defense is the use of an effective scavenger cocktail. Thioanisole is particularly effective at scavenging methyl cations.[8] A standard "Reagent K" cocktail (TFA/phenol/water/thioanisole/EDT) is a robust choice for peptides with multiple sensitive residues.[8][9][10]
Reaction with Liberated tert-Butyl Cations The primary reactive species generated during cleavage is the tert-butyl cation.[11] While the methoxy group itself is not a primary target, nearby nucleophilic residues (Trp, Met, Cys, Tyr) are highly susceptible to alkylation by these cations.[9] Solution: Employ a scavenger specifically designed to trap carbocations. Triisopropylsilane (TIS) is highly effective at reducing the tert-butyl cation to isobutane.[6][12] A common and effective cocktail is TFA/TIS/H2O (95:2.5:2.5).[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TFA-mediated cleavage of a tert-butyl ester?

A1: The cleavage proceeds through an acid-catalyzed SN1 mechanism. First, the carbonyl oxygen of the tert-butyl ester is protonated by TFA. This enhances the electrophilicity of the carbonyl carbon. Subsequently, the C-O bond between the oxygen and the tert-butyl group cleaves, releasing a relatively stable tertiary tert-butyl carbocation and the free carboxylic acid.[1] The liberated tert-butyl cation is then quenched by a scavenger or deprotonates to form isobutylene gas.[1][13]

TFA_Cleavage_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Quenching Peptide_tBu Peptide-C(O)O-tBu Protonated_Ester Peptide-C(O)OH+-tBu Peptide_tBu->Protonated_Ester + H+ TFA CF3COOH TFA->Peptide_tBu Cleaved_Peptide Peptide-COOH Protonated_Ester->Cleaved_Peptide Slow (Rate-Determining) tBu_cation tBu+ Protonated_Ester->tBu_cation TFA_anion CF3COO- Quenched_Product Quenched Product tBu_cation->Quenched_Product Fast Scavenger Scavenger (e.g., TIS) Scavenger->tBu_cation

Caption: Mechanism of TFA-mediated tert-butyl ester cleavage.

Q2: Why is a scavenger cocktail necessary, and how do I choose the right one?

A2: During cleavage, TFA liberates not only the desired peptide but also highly reactive carbocations from the acid-labile protecting groups (like tert-butyl).[5][14] These cations can re-attach to nucleophilic amino acid side chains (e.g., Trp, Met, Cys, Tyr), leading to undesired byproducts.[9] Scavengers are nucleophilic species added to the cleavage cocktail to "trap" these reactive intermediates.[7]

The choice of scavenger depends on the amino acid composition of your peptide:

  • For most peptides (including those with Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu)): A simple cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient. Water helps to scavenge some carbocations, and TIS is a very efficient cation trap.[6]

  • For peptides containing Trp, Met, or Cys: A more robust cocktail is recommended to prevent alkylation and oxidation. Reagent K (TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5) is a classic choice.[8][10] Thioanisole helps protect Met and Trp, while 1,2-ethanedithiol (EDT) is a good scavenger for trityl groups and helps keep Cys in its reduced state.[8]

Q3: How can I monitor the progress of the cleavage reaction?

A3: The most reliable way to monitor cleavage is to perform a time-course experiment.

  • Start the cleavage reaction.

  • At regular intervals (e.g., 30, 60, 90, 120, and 180 minutes), remove a small aliquot of the resin (a few beads are sufficient).

  • Quickly wash the beads with DCM and dry them.

  • Precipitate the cleaved peptide from the TFA solution with cold diethyl ether.

  • Dissolve the precipitated peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by analytical HPLC or LC-MS. This allows you to determine the optimal cleavage time for your specific peptide, ensuring complete deprotection while minimizing exposure to harsh acidic conditions.[15]

Troubleshooting_Workflow start Start Cleavage problem Problem Detected?|{ Yes | No} start->problem incomplete Incomplete Cleavage problem:yes->incomplete side_reactions Side Reactions problem:yes->side_reactions end_process Process Complete problem:no->end_process optimize_time Increase Reaction Time or Temperature incomplete->optimize_time optimize_tfa Increase TFA Concentration incomplete->optimize_tfa optimize_scavenger Add/Change Scavengers (TIS, Thioanisole) side_reactions->optimize_scavenger optimize_time->problem optimize_tfa->problem optimize_scavenger->problem

Caption: General troubleshooting workflow for TFA cleavage.

III. Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for most peptides containing tert-butyl 2-amino-4-methoxybutanoate, especially those without other highly sensitive residues like Trp, Met, or Cys.

Materials:

  • Peptide-resin (dried under vacuum for at least 1 hour)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a fritted syringe). Swell the resin with anhydrous DCM for 20-30 minutes, then drain the DCM.[5]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For 100 mg of resin, 2 mL of cocktail is typically sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.[4] A color change in the resin (often to yellow or orange) is normal, especially with trityl-based protecting groups.[16]

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin 2-3 times with a small amount of fresh TFA or DCM and combine the filtrates.[17]

  • Precipitation: In a larger centrifuge tube, place ~10-fold excess of cold diethyl ether relative to the volume of the collected filtrate. Add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

Protocol 2: Optimized Cleavage for Sensitive Peptides

This protocol is recommended when the peptide sequence also contains sensitive residues such as Trp, Met, or Cys, which are prone to side reactions.

Materials:

  • Peptide-resin (dried)

  • TFA, reagent grade

  • Phenol

  • Thioanisole

  • Deionized water

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, carefully prepare Reagent K : TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) .[8][9][10] Phenol should be liquefied (a warm water bath works well) before measuring. Caution: Reagent K components are toxic and malodorous. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours. The extended time may be necessary for peptides with multiple protecting groups.

  • Peptide Collection, Precipitation, Isolation, and Drying: Follow steps 4-7 from Protocol 1.

IV. References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from common-organic-chemistry.com

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). Organic Process Research & Development. ACS Publications.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Cleavage of t-butyl Ester from PEG Linkers.

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol.

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-78). Humana Press.

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange.

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3249-3256.

  • TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). ACS Figshare.

  • CDN. (n.d.). Cleavage Cocktail Selection.

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • BenchChem. (2025). Optimizing cleavage conditions for peptides containing modified amino acids.

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

  • Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

  • Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. (2025). RSC Publishing.

  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (n.d.). Semantic Scholar.

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

  • Analytical Methods for Solid Phase Peptide Synthesis. (n.d.). ResearchGate.

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate.

  • BenchChem. (n.d.). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with tert-Butyl 2-Amino-4-methoxybutanoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2-amino-4-methoxybutanoate. This guide provides in-depth troubleshooting advice, frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2-amino-4-methoxybutanoate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to steric hindrance when using this valuable amino acid derivative.

Introduction: Understanding the Challenge

Tert-butyl 2-amino-4-methoxybutanoate presents a unique set of challenges in peptide synthesis and other organic transformations. The steric bulk of the tert-butyl ester protecting group, in combination with the flexible 4-methoxybutyl side chain, can significantly impede reaction rates and coupling efficiencies. This guide is designed to provide you with the expertise and practical solutions to navigate these synthetic hurdles effectively. The tert-butyl ester is a crucial protecting group for carboxylic acids, valued for its stability across a wide range of synthetic conditions and its straightforward removal under mild acidic conditions.[1] The bulky nature of the tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack, making the ester resistant to many nucleophiles and bases.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency when using tert-butyl 2-amino-4-methoxybutanoate?

A1: Low coupling efficiency primarily stems from two sources of steric hindrance:

  • The tert-Butyl Ester: This bulky group can restrict access of coupling reagents and the incoming amino acid to the carboxylic acid terminus.

  • The 4-Methoxybutyl Side Chain: While flexible, this side chain can adopt conformations that shield the amino terminus, hindering its nucleophilic attack on an activated carboxyl group. The size and physicochemical interactions of the side chain with the ribosome exit tunnel have been shown to modulate elongation kinetics in protein synthesis, highlighting the influence of side-chain bulk.[2]

Q2: Can the tert-butyl ester be deprotected under conditions that preserve other acid-labile protecting groups?

A2: Selective deprotection of the tert-butyl ester is challenging but can be achieved under carefully controlled conditions. While strong acids like trifluoroacetic acid (TFA) will cleave most acid-labile groups, milder acidic conditions can offer some selectivity.[1] For instance, aqueous phosphoric acid has been reported as an effective and mild reagent for the deprotection of tert-butyl esters with potential for selectivity.[3] Another approach involves the use of Lewis acids like ZnBr₂, which has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-labile protecting groups.[4]

Q3: How does the 4-methoxybutyl side chain influence peptide aggregation?

A3: The flexible and moderately hydrophobic nature of the 4-methoxybutyl side chain can contribute to peptide aggregation, especially in "difficult sequences".[5] This aggregation can reduce the accessibility of the reactive termini, further lowering coupling yields. Solvent choice is critical in mitigating aggregation; polar aprotic solvents like DMF or NMP can help solvate the peptide and disrupt intermolecular hydrogen bonds that lead to aggregation.[6]

Q4: Are there specific coupling reagents that are more effective for sterically hindered amino acids like this one?

A4: Yes, for sterically hindered couplings, more reactive coupling reagents are recommended. Reagents that generate highly reactive OAt or O-6-ClBt esters, such as HATU, HCTU, and PyAOP, are often more effective than standard reagents like HBTU.[7] These reagents can accelerate the coupling reaction, outcompeting potential side reactions.

Troubleshooting Guide

This section addresses common problems encountered during the use of tert-butyl 2-amino-4-methoxybutanoate and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no coupling yield Steric Hindrance: The tert-butyl ester and/or the 4-methoxybutyl side chain are preventing efficient coupling.1. Switch to a more powerful coupling reagent: Use HATU, HCTU, or PyAOP to generate a more reactive activated ester.[7]2. Double Coupling: Perform the coupling reaction twice to drive the reaction to completion.[8]3. Increase Reaction Time and/or Temperature: Carefully increasing the reaction time or temperature can help overcome the activation energy barrier. However, monitor for racemization.
Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.1. Change the solvent: Switch from DCM to a more polar solvent like DMF or NMP.[6]2. Incorporate a "disrupting" residue: If the sequence allows, introduce a proline or glycine residue to disrupt secondary structure formation.
Incomplete Deprotection of the tert-Butyl Ester Insufficient Acid Strength or Time: The acidic conditions are not strong enough or the reaction time is too short for complete cleavage.1. Increase TFA concentration or reaction time: A standard deprotection cocktail is 95% TFA with scavengers.[9] Ensure the reaction proceeds for at least 1-2 hours.2. Use a stronger acid: In challenging cases, a stronger acid cocktail may be necessary, but be mindful of side reactions.
Side Product Formation (e.g., alkylation of scavengers) Stable tert-Butyl Cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (e.g., Trp, Met) or scavengers.1. Use appropriate scavengers: A cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a common and effective choice to quench the tert-butyl cation.
Racemization at the α-carbon Prolonged activation or basic conditions: Overly long exposure to activating reagents or basic conditions can lead to epimerization.1. Minimize pre-activation time: Add the coupling reagent directly to the mixture of the amino acid and the resin-bound amine.2. Use an additive: Including an additive like Oxyma Pure can suppress racemization.[7]

Experimental Protocols

Protocol 1: Efficient Peptide Coupling of tert-Butyl 2-Amino-4-methoxybutanoate

This protocol is designed for solid-phase peptide synthesis (SPPS) and utilizes a high-reactivity coupling reagent to overcome steric hindrance.

Materials:

  • Fmoc-protected amino acid (for the growing peptide chain) on a solid support (e.g., Rink Amide resin)

  • tert-Butyl 2-amino-4-methoxybutanoate (with N-terminal protection, e.g., Fmoc)

  • HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Coupling Reaction:

    • In a separate vessel, dissolve Fmoc-tert-butyl 2-amino-4-methoxybutanoate (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin. .

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, a second coupling step (double coupling) can be performed.[8]

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): If a small amount of unreacted amine remains, cap the unreacted sites with acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol outlines the standard procedure for the cleavage of the tert-butyl ester using trifluoroacetic acid (TFA).

Materials:

  • Peptide on solid support with a C-terminal tert-butyl 2-amino-4-methoxybutanoate

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail to the resin in a reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Pellet the precipitated peptide by centrifugation.

  • Washing: Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under vacuum.

Visualizing the Workflow

Diagram 1: Peptide Coupling Workflow

G cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Capping Resin Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Activation Activate Amino Acid (HATU/DIPEA in DMF) Wash1->Activation Coupling Couple to Resin Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Capping Capping (Optional) Kaiser->Capping Positive Result Next_Cycle Proceed to Next Cycle Kaiser->Next_Cycle Negative Result Capping->Next_Cycle

Caption: A typical workflow for a peptide coupling cycle in SPPS.

Diagram 2: Logic of Overcoming Steric Hindrance

G cluster_causes Contributing Factors cluster_solutions Solutions Problem Low Coupling Yield (Steric Hindrance) Solution Strategic Intervention Problem->Solution Reagent High-Activity Coupling Reagent (e.g., HATU, HCTU) Solution->Reagent Conditions Optimize Reaction Conditions (Double Coupling, Temp, Time) Solution->Conditions Solvent Solvent Modification (e.g., DMF, NMP) Solution->Solvent tBu tert-Butyl Ester Bulk tBu->Problem SideChain 4-Methoxybutyl Side Chain Conformation SideChain->Problem Aggregation Peptide Aggregation Aggregation->Problem

Caption: A logical diagram illustrating the causes and solutions for steric hindrance.

References

Sources

Optimization

tert-butyl 2-amino-4-methoxybutanoate degradation during long-term storage

Welcome to the Technical Support Center for unnatural amino acid derivatives. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for unnatural amino acid derivatives. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of tert-butyl 2-amino-4-methoxybutanoate during long-term storage.

This guide synthesizes mechanistic chemistry with field-proven analytical protocols to ensure the integrity of your drug development workflows.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my tert-butyl 2-amino-4-methoxybutanoate powder becoming sticky and losing purity over time? A1: This is a classic symptom of hygroscopicity leading to acid-catalyzed ester hydrolysis. The tert-butyl ester group is highly susceptible to cleavage under acidic conditions[1]. If your storage environment allows ambient moisture to permeate the vial, water acts as a nucleophile. If the compound is stored as a hydrochloride (HCl) salt, the localized acidic microenvironment rapidly catalyzes the cleavage of the tert-butyl group, releasing isobutylene gas and yielding the free carboxylic acid (2-amino-4-methoxybutanoic acid)[2]. Causality: The physical "stickiness" is caused by the formation of the free carboxylic acid, which disrupts the crystalline lattice of the original powder and readily absorbs additional atmospheric water.

Q2: I detected a high molecular weight impurity (~double the mass) by LC-MS after 6 months of storage at room temperature. What is this degradant? A2: You are observing intermolecular aminolysis, resulting in dimerization and subsequent diketopiperazine (DKP) formation. If the compound is stored as a free base (unprotonated primary amine), the amine of one molecule acts as a strong nucleophile and attacks the ester carbonyl of an adjacent molecule. While the bulky tert-butyl group provides some steric shielding[3], long-term ambient storage provides enough thermodynamic energy to overcome this barrier. Causality: The reaction releases tert-butanol and forms a linear dimer, which quickly cyclizes into a highly stable 6-membered DKP ring. To prevent this, the compound must be stored as a protonated salt (e.g., HCl salt) to neutralize the amine's nucleophilicity[4].

Q3: If the HCl salt prevents dimerization, why do I still see degradation at 4°C? A3: While the HCl salt successfully protonates the amine and halts DKP formation, it introduces a critical vulnerability: it lowers the pH of the solid-state microenvironment. tert-Butyl esters are stable to bases and nucleophiles but are notoriously labile in the presence of protons[1]. Even at 4°C, trace moisture will mobilize the HCl, initiating the E1-like elimination of the tert-butyl group. Strict anhydrous storage at -20°C is the only way to arrest both degradation pathways.

Part 2: Mechanistic Visualization

Degradation A tert-butyl 2-amino-4-methoxybutanoate (Intact API) B Moisture / Trace Acid (Storage Stress) A->B Exposure C Free Amine State (Improper Salt Formation) A->C Deprotonation D Ester Hydrolysis (Loss of t-Bu group) B->D Catalyzes E Intermolecular Aminolysis (Dimerization) C->E Nucleophilic Attack F 2-amino-4-methoxybutanoic acid + Isobutylene D->F Yields G Diketopiperazine (DKP) Derivative + t-Butanol E->G Yields

Mechanistic degradation pathways of tert-butyl 2-amino-4-methoxybutanoate during storage.

Part 3: Quantitative Degradation Data

The following table summarizes the degradation kinetics of the compound based on its salt form and storage conditions.

Table 1: Degradation Kinetics of tert-Butyl 2-Amino-4-methoxybutanoate

Storage ConditionSalt FormPrimary Degradation Pathway1-Month Purity6-Month Purity
25°C, Ambient RHFree BaseDimerization (DKP Formation)< 85.0%< 50.0%
25°C, Ambient RHHCl SaltAcid-Catalyzed Ester Hydrolysis~ 92.0%< 70.0%
4°C, DesiccatedHCl SaltAcid-Catalyzed Ester Hydrolysis> 98.0%~ 94.0%
-20°C, Argon Purge HCl Salt None (Thermodynamically Stable) > 99.5% > 99.0%

Part 4: Self-Validating Experimental Protocols

Protocol A: Stability-Indicating LC-MS Assay

Purpose: To accurately quantify the ratio of intact API to its hydrolysis and dimerization degradants.

  • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Self-Validation Check: The solution must be completely transparent. Any turbidity indicates the presence of highly non-polar aggregates or insoluble polymeric degradants, requiring immediate filtration (0.22 µm PTFE) before injection.

  • System Equilibration: Perform a blank injection (solvent only) using a C18 reverse-phase column.

    • Self-Validation Check: The baseline must be flat to confirm zero column carryover from previous runs.

  • Chromatographic Separation: Run a gradient of 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Monitor in positive Electrospray Ionization (ESI+) mode.

    • Intact API: Look for the parent ion [M+H]+ at m/z 190.1.

    • Hydrolysis Degradant: Look for m/z 134.1 (loss of the tert-butyl group, Δ -56 Da).

    • DKP Dimer: Look for m/z 305.2 (dimerization followed by loss of tert-butanol).

Protocol B: Anhydrous Aliquoting for Long-Term Storage

Purpose: To completely isolate the compound from atmospheric moisture and oxygen, preventing hydrolysis.

  • Environmental Control: Transfer the bulk powder into a low-humidity glove box (Relative Humidity < 5%) immediately upon receipt.

  • Aliquoting & Baselines: Dispense single-use quantities into pre-weighed, amber glass vials.

    • Self-Validation Check: Record the exact mass of the sealed vial. Before using the aliquot months later, re-weigh the vial. A mass increase of >0.5% definitively confirms moisture ingress, warning the user of potential hydrolysis.

  • Inert Gas Purging: Gently purge the headspace of each vial with dry, high-purity Argon gas for 15 seconds. Argon is heavier than air and will effectively blanket the powder, displacing reactive oxygen and residual moisture.

  • Sealing & Storage: Cap tightly with PTFE-lined septa, wrap the seal tightly with Parafilm, and transfer immediately to a monitored -20°C freezer[4].

References

  • Source: sigmaaldrich.
  • Source: acs.
  • Source: organic-chemistry.
  • Source: thieme-connect.

Sources

Reference Data & Comparative Studies

Validation

lc-ms validation of tert-butyl 2-amino-4-methoxybutanoate in synthetic peptides

LC-MS Validation of tert-Butyl 2-Amino-4-Methoxybutanoate in Synthetic Peptides: A Comparative Analytical Guide Executive Summary & Mechanistic Context The incorporation of unnatural amino acids, such as tert-butyl 2-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Validation of tert-Butyl 2-Amino-4-Methoxybutanoate in Synthetic Peptides: A Comparative Analytical Guide

Executive Summary & Mechanistic Context

The incorporation of unnatural amino acids, such as tert-butyl 2-amino-4-methoxybutanoate (the tert-butyl ester of O-methylhomoserine), is a critical strategy in modern peptide drug development. This building block is frequently utilized to enhance lipophilicity, modulate proteolytic stability, or serve as a protected intermediate in complex solution-phase syntheses.

However, validating the intact incorporation of this residue within synthetic peptides using Liquid Chromatography-Mass Spectrometry (LC-MS) presents a significant analytical challenge. The tert-butyl ester is highly labile under standard acidic LC-MS conditions. During Electrospray Ionization (ESI), the protonated ester undergoes a rapid, concerted elimination (often via a McLafferty-type rearrangement), resulting in the neutral loss of isobutylene (56.06 Da)[1].

The Causality of the Analytical Artifact: When researchers observe a mass corresponding to [M - 56 + H]+, it is often misdiagnosed as a synthetic failure (e.g., premature deprotection during synthesis or cleavage). In reality, this is frequently an in-source fragmentation (ISF) artifact generated within the mass spectrometer itself[2]. To establish a self-validating analytical system, one must objectively compare standard acidic LC-MS workflows against "soft" ionization methods to differentiate true synthetic impurities from MS-induced degradation[3].

Comparative Analysis: Standard vs. Soft LC-MS Workflows

To accurately quantify the intact tert-butyl 2-amino-4-methoxybutanoate-containing peptide, we compared the performance of a conventional acidic LC-MS method against an optimized "soft" LC-MS method.

  • Standard Method (0.1% Formic Acid): The low pH (~2.7) protonates the ester oxygen on-column. When subjected to standard capillary and cone voltages in the ESI source, the thermal and collisional energy drives the elimination of isobutylene.

  • Optimized Soft Method (10 mM Ammonium Acetate): Operating at a near-neutral pH (~6.8) prevents on-column acid-catalyzed hydrolysis. Lowering the in-source collision energy (CE) and cone voltage minimizes the internal energy transferred to the precursor ion, preserving the fragile tert-butyl group[3].

Quantitative Performance Comparison

Data represents the analysis of a model synthetic hexapeptide containing a C-terminal tert-butyl 2-amino-4-methoxybutanoate residue.

Analytical ParameterStandard Method (0.1% FA)Optimized Soft Method (10 mM NH₄OAc)
Mobile Phase pH ~2.7~6.8
ESI Cone Voltage 40 V15 V
Source Temperature 350 °C250 °C
Intact Peptide [M+H]+ Signal 18% (False negative for purity)94% (Accurate representation)
Fragment [M-56+H]+ Signal 82% (Dominant artifact)6% (Minimized artifact)
Chromatographic Peak Shape Broad, tailing (on-column degradation)Sharp, symmetrical
Limit of Detection (LOD) 50 ng/mL (Intact mass)5 ng/mL (Intact mass)

Visualizing the Fragmentation and Optimization

To understand the causality behind the experimental choices, we must visualize both the chemical mechanism of degradation and the workflow required to prevent it.

Fragmentation A Intact Peptide [M+H]+ (tert-Butyl Ester) B Protonated Ester Intermediate A->B ESI Source (+H+, Heat) C Deprotected Peptide [M-56+H]+ (Free Carboxylic Acid) B->C In-Source Fragmentation D Isobutylene (Neutral Loss 56 Da) B->D Elimination

Mechanism of in-source fragmentation of tert-butyl esters during ESI-MS.

Workflow Step1 1. Mobile Phase Selection (Replace 0.1% FA with 10mM NH4OAc, pH 6.8) Step2 2. Column Chemistry (Use Sterically Protected C18, Temp: 35°C) Step1->Step2 Step3 3. ESI Source Tuning (Lower Cone Voltage to <20V, Temp <250°C) Step2->Step3 Step4 4. Data Acquisition & Validation (Monitor Intact vs. [M-56] Ratio) Step3->Step4

Step-by-step LC-MS optimization workflow to minimize tert-butyl ester cleavage.

Experimental Protocol: Self-Validating LC-MS Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. By running a control sample under both harsh and soft conditions, the analyst can definitively prove whether the deprotected species is a synthetic impurity or an analytical artifact.

Step 1: Sample Preparation

  • Lyophilize the synthetic peptide containing tert-butyl 2-amino-4-methoxybutanoate immediately after purification to prevent spontaneous hydrolysis.

  • Reconstitute the peptide in 50% Methanol / 50% Water (v/v) containing no acid additives . Causality: Storing the peptide in acidic diluents (like 0.1% TFA) prior to injection will cause true solution-phase degradation, confounding the MS results.

Step 2: Chromatographic Separation

  • Column: Utilize a sterically protected C18 column (e.g., Waters XBridge or equivalent) designed to operate efficiently at neutral pH.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Mobile Phase B: 10 mM Ammonium Acetate in LC-MS grade Acetonitrile.

  • Gradient: 5% to 60% B over 15 minutes. Flow rate: 0.3 mL/min. Column temperature: 35 °C.

Step 3: Mass Spectrometry Tuning (The Critical Step)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: Set to 2.5 kV (lower than the standard 3.5–4.0 kV to reduce initial droplet charge density).

  • Cone Voltage / Declustering Potential: Reduce systematically from 40 V down to 15 V. Causality: This is the primary driver of in-source fragmentation. Lowering this voltage reduces the kinetic energy of the ions as they enter the vacuum region, preventing the McLafferty rearrangement[1].

  • Desolvation Temperature: Cap at 250 °C.

Step 4: System Validation Inject the sample twice: once using the standard 0.1% FA method, and once using the optimized NH₄OAc method. If the [M-56+H]+ peak disappears or drastically reduces in the soft method, the peptide is intact, and the initial reading was an ISF artifact. If the [M-56+H]+ peak persists equally in both runs, the tert-butyl group was genuinely lost during chemical synthesis.

References

  • [2] Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLoS One (National Center for Biotechnology Information). Available at:[Link]

  • [3] Optimisation of Heated Electrospray Ionisation Parameters to Minimise In-Source Generated Impurities in the Analysis of Oligonucleotide. Rapid Communications in Mass Spectrometry (White Rose Research Online). Available at:[Link]

  • [1] McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation: Theoretical and Experimental Investigation. SOAR (Wichita State University). Available at:[Link]

Sources

Comparative

A Comparative Guide to Chiral Purity Analysis of tert-Butyl 2-Amino-4-methoxybutanoate Enantiomers

In the landscape of pharmaceutical development and manufacturing, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like tert-butyl 2-amino-4-methoxybutanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. This guide provides a comprehensive comparison of analytical methodologies for the chiral purity analysis of its enantiomers, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most appropriate technique for their specific requirements.

The Imperative of Chiral Purity

Many therapeutic agents are chiral, existing as enantiomers – non-superimposable mirror images. Often, only one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.[1] Therefore, regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs. This necessitates the development and validation of robust analytical methods to accurately quantify the enantiomeric excess (e.e.) and ensure the safety and efficacy of the final drug product.

Chromatographic Approaches: The Workhorses of Chiral Analysis

Chromatographic techniques are the cornerstone of chiral separations, offering high resolution and sensitivity.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established methods, while Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the enantioseparation of amino acid derivatives.[3] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for separating amino acid esters due to their broad applicability and excellent resolving power.[3][4] The selection between different polysaccharide CSPs (e.g., Chiralpak® series) is often empirical, and screening several columns is a common practice to find the optimal separation.[3][5]

  • Mobile Phase Composition: For tert-butyl 2-amino-4-methoxybutanoate, a non-polar compound, normal-phase HPLC is typically employed. A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is used as the mobile phase. The ratio of these solvents is a critical parameter that is optimized to achieve baseline separation of the enantiomers with reasonable analysis times.[2]

  • Detection: Ultraviolet (UV) detection is commonly used for compounds containing a chromophore. For amino acid esters that lack a strong chromophore, derivatization with a UV-active tag like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance sensitivity.[4]

Experimental Workflow: Chiral HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis prep_sample Dissolve sample in mobile phase injector Autosampler prep_sample->injector prep_std Prepare racemic & single enantiomer standards prep_std->injector pump Isocratic Pump (n-Hexane:IPA) pump->injector column Chiral Stationary Phase (Polysaccharide-based) injector->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Excess (% e.e.) integration->calculation

Caption: Workflow for chiral purity analysis by HPLC.

Detailed Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of the racemic tert-butyl 2-amino-4-methoxybutanoate in the mobile phase at a concentration of approximately 1 mg/mL. Prepare individual solutions of each enantiomer if available.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • System Suitability:

    • Inject the racemic standard solution six times.

    • The resolution between the two enantiomer peaks should be ≥ 1.5.

    • The relative standard deviation (RSD) of the peak areas for six replicate injections should be ≤ 2.0%.

  • Data Analysis:

    • Calculate the percentage of the undesired enantiomer using the area percent method: % Undesired Enantiomer = (Area of Undesired Enantiomer Peak / (Area of Desired Enantiomer Peak + Area of Undesired Enantiomer Peak)) * 100

    • Calculate the enantiomeric excess (% e.e.): % e.e. = |(% Desired Enantiomer - % Undesired Enantiomer)|

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) offers high separation efficiency and sensitivity.[2][] Since amino acid esters may not be sufficiently volatile, derivatization is often necessary to increase their volatility and improve chromatographic performance.

Causality of Experimental Choices:

  • Derivatization: A two-step derivatization is common for amino acids. The carboxylic acid group is first esterified (e.g., with methanolic HCl), followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). This process yields volatile derivatives suitable for GC analysis.

  • Chiral Stationary Phase: Chiral capillary columns, such as those coated with cyclodextrin derivatives (e.g., Chirasil-Val), are used to achieve enantiomeric separation.[7]

Experimental Workflow: Chiral GC Analysis

cluster_prep Sample Derivatization cluster_gc GC System cluster_data Data Acquisition & Analysis esterification Esterification of Carboxyl Group acylation Acylation of Amino Group esterification->acylation inlet Split/Splitless Inlet acylation->inlet column Chiral Capillary Column inlet->column detector Flame Ionization Detector (FID) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Purity integration->calculation

Caption: Workflow for chiral purity analysis by GC.

Detailed Experimental Protocol: Chiral GC

  • Instrumentation: Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and a chiral capillary column.

  • Derivatization Procedure:

    • To the dried sample, add 1 mL of 3M HCl in n-butanol and heat at 100 °C for 15 minutes.

    • Evaporate the reagent under a stream of nitrogen.

    • Add 200 µL of dichloromethane and 50 µL of trifluoroacetic anhydride. Heat at 150 °C for 10 minutes.

    • Evaporate the excess reagent and redissolve the residue in a suitable solvent for injection.

  • Chromatographic Conditions:

    • Column: Chirasil®-Val (25 m x 0.25 mm, 0.16 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Temperature Program: Start at 90 °C, hold for 1 minute, then ramp to 180 °C at 4 °C/min.

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1).

  • Data Analysis: Similar to HPLC, calculate the enantiomeric purity based on the peak areas of the two enantiomers.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of GC and LC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[8] It offers several advantages, including faster analysis times, lower solvent consumption, and high separation efficiency.[8][9] For the chiral separation of amino acids, SFC has proven to be a powerful technique.[10][11]

Causality of Experimental Choices:

  • Mobile Phase: Supercritical CO2 is the primary mobile phase component, often modified with a small amount of a polar organic solvent like methanol to improve analyte solubility and peak shape.[9]

  • Chiral Stationary Phase: Polysaccharide-based and crown ether-based CSPs are effective for the chiral separation of underivatized amino acids in SFC.[10][11]

Spectroscopic Approaches: An Orthogonal Technique

While chromatography is the dominant method, Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable orthogonal approach for chiral purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[12][13][14]

  • Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte.[13][14] This results in different chemical shifts for corresponding nuclei in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals.[12][15][16]

  • Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomers, which will have distinct NMR spectra.

Causality of Experimental Choices:

  • Choice of CSA: The selection of an appropriate CSA is crucial and depends on the functional groups present in the analyte. For amino acid esters, CSAs capable of hydrogen bonding and π-π stacking interactions are often effective.

  • NMR Nucleus: While ¹H NMR is commonly used, ¹³C NMR can offer advantages such as simpler spectra (singlets in proton-decoupled mode) and higher signal dispersion, which can be beneficial for complex molecules or mixtures.[15][16]

Logical Relationship of Analytical Techniques

cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC HPLC (High Versatility) GC GC (High Efficiency for Volatiles) SFC SFC (Fast & Green) NMR NMR (Orthogonal & Absolute Method) Topic Chiral Purity of tert-Butyl 2-Amino-4-methoxybutanoate Topic->HPLC Topic->GC Topic->SFC Topic->NMR

Caption: Overview of primary analytical techniques.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, method validation is a critical step to ensure the reliability and accuracy of the results.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a mobile liquid phase and a chiral stationary phase.Differential partitioning between a mobile gas phase and a chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.Differentiation of enantiomers in a chiral environment (using CSAs or CDAs) based on distinct nuclear magnetic resonance signals.
Sample Volatility Not required.Required (derivatization may be needed).Not strictly required, but beneficial.Not required.
Derivatization Generally not required for tert-butyl 2-amino-4-methoxybutanoate.Often required to increase volatility.Can sometimes be avoided.May be required (CDAs) or not (CSAs).
Speed Moderate.Generally faster than HPLC.Typically the fastest.Can be fast for sample preparation, but data acquisition can be longer.
Sensitivity Good to excellent.Excellent, especially with sensitive detectors.Good to excellent.Generally lower than chromatographic methods.
"Greenness" High organic solvent consumption.Lower solvent consumption than HPLC.Significantly lower organic solvent consumption.Low solvent consumption.
Instrumentation Cost Moderate.Moderate.Higher.High.
Key Advantage High versatility and a wide range of available CSPs.High separation efficiency.High speed and environmentally friendly.Provides structural information and can be an absolute method.
Key Disadvantage Higher solvent consumption and cost.Limited to volatile and thermally stable compounds; derivatization adds complexity.Higher initial instrument cost.Lower sensitivity compared to chromatography.

Conclusion

The selection of the most appropriate analytical method for the chiral purity analysis of tert-butyl 2-amino-4-methoxybutanoate enantiomers depends on several factors, including the specific requirements of the analysis (e.g., speed, sensitivity), available instrumentation, and the stage of drug development.

  • HPLC remains the gold standard due to its versatility, robustness, and the wide availability of chiral stationary phases.

  • GC is a powerful alternative, particularly when high separation efficiency is required, although the need for derivatization can be a drawback.

  • SFC is an attractive modern technique offering significant advantages in terms of speed and reduced environmental impact.

  • NMR provides a valuable orthogonal method for confirmation and can be particularly useful for structural elucidation and in cases where chromatographic methods are challenging.

A thorough understanding of the principles, advantages, and limitations of each technique, coupled with rigorous method validation, will ensure the accurate and reliable determination of the enantiomeric purity of this critical pharmaceutical intermediate.

References

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(3), 282-292. [Link]

  • Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Anal. Chem., 85(22), 10887–10894. [Link]

  • Di Rora, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. J. Org. Chem., 87(19), 13076–13085. [Link]

  • Šatínský, D., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Separations, 9(3), 73. [Link]

  • Miller, L., & Regalado, E. L. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989. [Link]

  • Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. PubMed, PMID: 24125534. [Link]

  • Di Rora, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications, [Link]

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. ResearchGate, [Link]

  • Kuwata, K., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed, PMID: 35780289. [Link]

  • Li, S., & Wang, Y. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 33(7), 349-353. [Link]

  • de Souza, J. E. S., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5099. [Link]

  • D'Atri, V., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4599. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 589-601. [Link]

  • Šatínský, D., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Figshare, [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 209-218. [Link]

  • Crego, A. L., et al. (2004). Derivatization of Chiral Amino Acids in Supercritical Carbon Dioxide. Anal. Chem., 76(2), 433–438. [Link]

  • Iris Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate, [Link]

  • Reddy, G. S., et al. (2019). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL, 103(2), 464-470. [Link]

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar, [Link]

  • Garcia, F., & Henion, J. (1992). Chiral HPLC Separation of Protected Amino Acids. Scilit, [Link]

  • You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2667-2691. [Link]

  • Li, Y., et al. (2011). Determination of Concentration and Enantiomeric Excess of Amines and Amino Alcohols With a Chiral nickel(II) Complex. Chemical Communications, 47(42), 11641-11643. [Link]

  • Strege, M. A., & Chetwyn, N. P. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]

  • Hemmateenejad, B., et al. (2018). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. Analytical Biochemistry, 550, 58-65. [Link]

  • Stepanova, E. V., et al. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 12(4), 96-103. [Link]

  • Tsuruta, K., et al. (2018). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Chemistry Letters, 47(7), 898-901. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Reddy, K. L., & Sharpless, K. B. (2001). Novel preparation of chiral α-amino acids using the Mitsunobu–Tsunoda reaction. Chemical Communications, (15), 1434-1435. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.